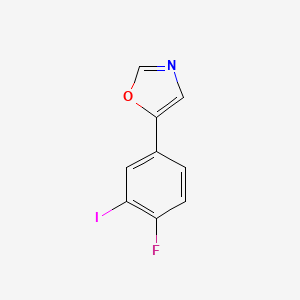

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

5-(4-fluoro-3-iodophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FINO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBVWYIPEHATNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis

This classical method involves cyclization of acylamino keto compounds under acidic conditions to form oxazoles. For derivatives like 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole, the process typically starts with the preparation of appropriate acyl derivatives of the aromatic ring, followed by cyclization. The reaction mechanism includes protonation, cyclization, and dehydration steps, often requiring dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to improve yields. However, this approach may produce low yields for heavily substituted aromatic systems due to steric hindrance and electronic effects of fluorine and iodine substituents.

Fischer and Van Leusen Synthesis

Fischer synthesis involves the condensation of aldehydes with amino acids or their derivatives, while Van Leusen employs Tosylmethyl isocyanide (TOSMIC) with aldehydes or ketones. These methods are adaptable for synthesizing oxazoles with various aromatic groups, including halogenated phenyl rings. For example, starting with a 4-fluoro-3-iodobenzaldehyde, condensation with appropriate amino derivatives followed by cyclization can yield the target oxazole. These methods are versatile but may require multiple steps and purification stages.

Modern and Green Synthesis Strategies

Direct Synthesis from Carboxylic Acids

Recent advances have introduced efficient routes directly from carboxylic acids, which are more accessible and environmentally friendly. A notable method involves the formation of acylpyridinium intermediates using triflylpyridinium reagents, followed by trapping with isocyanoacetates or tosylmethyl isocyanide. This approach offers broad substrate scope, high functional group tolerance, and scalability.

- The process involves activation of the acid to form an acylpyridinium salt, which then reacts with isocyano compounds to cyclize into oxazoles.

- It has been successfully applied to synthesize bioactive molecules, including FDA-approved drugs, demonstrating its practical utility.

- The method is compatible with halogenated aromatic acids, such as 4-fluoro-3-iodobenzoic acid, making it suitable for preparing the target compound.

Two-Step Synthesis via Isocyanide Addition

Another efficient route involves the initial formation of oxazoles through [3 + 2] cycloaddition reactions of activated acids with isocyanides, followed by hydrolysis or further functionalization. This method is characterized by mild conditions, high yields, and the ability to handle sensitive functional groups.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Activation | Carboxylic acid + triflylpyridinium reagent | Room temperature | — | Forms acylpyridinium intermediate |

| Cyclization | Isocyanide addition | 40°C, 30 min | 70-85% | Produces the oxazole core |

| Hydrolysis | Acidic conditions | 100°C, 2 hours | 65-75% | Yields the final oxazole derivative |

Halogenation and Functionalization

Post-synthesis modifications, such as halogenation of the aromatic ring, can be performed via electrophilic aromatic substitution to introduce fluorine and iodine substituents selectively. These steps are crucial for tailoring the compound's biological activity and physicochemical properties.

Notes on Specific Synthesis of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole

- Starting Materials: Aromatic acids like 4-fluoro-3-iodobenzoic acid or their derivatives are preferred due to availability and reactivity.

- Activation: Use of triflylpyridinium reagents ensures efficient activation of the carboxylic acid, facilitating subsequent cyclization.

- Reaction Conditions: Mild temperatures (around 40°C) and inert atmospheres (nitrogen or argon) are recommended to prevent side reactions.

- Scalability: The described methods are scalable, with gram-scale syntheses demonstrating consistent yields and purity.

Data Summary and Comparative Table

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Robinson-Gabriel | Acyl derivatives | Mineral acids | Reflux with dehydrating agents | Classic, well-understood | Low yields with halogenated substrates |

| Fischer / Van Leusen | Aldehydes + amino compounds | Isocyanides | Mild, room temp | Versatile, suitable for diverse substitutions | Multi-step, purification needed |

| Direct from Carboxylic Acids | Carboxylic acids | Triflylpyridinium reagents, isocyanides | 40°C, 30 min | High yield, scalable, environmentally friendly | Requires activation step |

| Two-step Cycloaddition | Activated acids + isocyanides | DMAP, DCM | Mild, 40°C | Good functional group tolerance | Additional hydrolysis step |

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides under specific conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl oxazoles.

Oxidation Reactions: Products include oxazole N-oxides.

Reduction Reactions: Products include amine or alcohol derivatives of the original compound.

Scientific Research Applications

Key Properties

- Molecular Formula : C₉H₅FINO

- Molecular Weight : 289.05 g/mol

- Boiling Point : Not specified

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique electronic properties due to the halogen substitutions enhance binding affinities to target proteins, making it an attractive candidate for drug development.

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole exhibits notable biological activities, including:

Anticancer Properties

Recent studies have demonstrated its potential in inhibiting cancer cell growth. In vitro assays have shown significant growth inhibition against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | LC50 (μM) |

|---|---|---|

| HeLa (Cervical) | 2.5 | >100 |

| CEM (T-Lymphocyte) | 1.8 | >100 |

| L1210 (Leukemia) | 3.0 | >100 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, while LC50 represents the lethal concentration for 50% of cells .

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties. Similar oxazole derivatives have shown significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : Favorable absorption characteristics due to lipophilicity.

- Distribution : Distributed throughout various tissues influenced by protein binding.

- Metabolism : Involves conjugation and oxidation processes that can modulate activity and toxicity .

Case Studies

Several case studies illustrate the effectiveness of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole in preclinical models:

In Vivo Efficacy

In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. Dose-response relationships indicated that lower doses effectively inhibited tumor growth without significant toxicity .

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The fluorine and iodine atoms on the phenyl ring can form halogen bonds with target proteins, enhancing binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Halogen Bonding and Molecular Electrostatic Potentials

- Target Compound: The iodine and fluorine atoms in 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole enable strong halogen bonding (XB) interactions, particularly with nitrogen/oxygen acceptors.

- Analogues :

- 5-(4-Bromophenyl)-1,3-oxazole : Bromine’s lower electronegativity compared to iodine results in weaker XB interactions. Cocrystallization studies show reduced luminescence properties compared to iodinated derivatives .

- 5-(3-Chlorophenyl)-1,3-oxazole : Chlorine’s smaller atomic radius limits XB strength, but enhances steric accessibility for π-π stacking in crystal packing .

- 5-Phenyl-1,3-oxazole : Lacking halogens, this derivative relies solely on weaker C–H⋯N/O interactions, leading to less predictable crystal packing .

Table 1: Halogen Bonding and Structural Features

| Compound | Halogen Substituent | XB Strength (kcal/mol)* | Cocrystallization Partners | Key Interaction Type |

|---|---|---|---|---|

| 5-(4-Fluoro-3-iodophenyl) | I, F | 8–12 | Perfluorinated iodobenzenes | I⋯N/O XB, C–F⋯π |

| 5-(4-Bromophenyl) | Br | 5–8 | Bromoperfluorobenzenes | Br⋯N XB |

| 5-(3-Chlorophenyl) | Cl | 3–5 | Non-halogenated aromatics | Cl⋯π, C–H⋯O |

| 5-Phenyl | None | – | Neutral donors (e.g., pyridines) | C–H⋯N/O, π-π stacking |

*Estimated from MEP calculations and experimental cocrystallization studies .

Anticancer and Enzyme Inhibition

- Analogues: 5-(4-Bromophenyl)-1,3-oxazole Derivatives: Demonstrated aromatase inhibition (IC₅₀ = 15.06 µM against MCF-7 cells), comparable to cisplatin (IC₅₀ = 12.46 µM) . 5-(2-Chloroquinolin-3-yl)-1,3-oxazole: Exhibits moderate cytotoxicity via Pd-catalyzed amidation pathways, with enhanced solubility due to the quinoline moiety . 4-Hydroxyphenyl-Substituted Oxazoles: Show antimicrobial activity (e.g., 25–50 µg/mL against MRSA and E. coli) due to hydrogen bonding with microbial enzymes .

Substituent Effects on Properties

Biological Activity

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme modulation. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine and an iodine atom on the phenyl ring, which significantly influence its biological interactions. The oxazole moiety contributes to its stability and reactivity in biochemical pathways.

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is believed to interact with various enzymes and receptors in the body.

Key Mechanisms:

- Enzyme Interaction: It has been shown to modulate the activity of phosphodiesterases, which are crucial in regulating cyclic nucleotide levels within cells.

- Cell Signaling Pathways: The compound influences cell signaling, particularly those involving cyclic nucleotides, thereby affecting cellular processes like proliferation and apoptosis.

- Binding Affinity: The fluorine atom can form hydrogen bonds with amino acids in enzyme active sites, while the iodine atom participates in halogen bonding, enhancing the compound's binding affinity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | LC50 (μM) |

|---|---|---|

| HeLa (Cervical) | 2.5 | >100 |

| CEM (T-Lymphocyte) | 1.8 | >100 |

| L1210 (Leukemia) | 3.0 | >100 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, while LC50 represents the lethal concentration for 50% of cells .

Antimicrobial Activity

While primarily studied for anticancer properties, there is emerging evidence that compounds within this class exhibit antimicrobial activity. Studies have shown that similar oxazole derivatives possess significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Pharmacokinetics

The pharmacokinetic profile of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is crucial for understanding its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

- Absorption: The compound shows favorable absorption characteristics due to its lipophilicity.

- Distribution: It is distributed throughout various tissues, influenced by protein binding and transport mechanisms.

- Metabolism: The metabolic pathways involve conjugation and oxidation processes that can modulate its activity and toxicity .

Case Studies

Several case studies have highlighted the effectiveness of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole in preclinical models:

- In Vivo Efficacy in Tumor Models: In murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.

- Dose-Response Relationships: Studies indicated a dose-dependent response where lower doses effectively inhibited tumor growth without significant toxicity, while higher doses led to cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(4-fluoro-3-iodophenyl)-1,3-oxazole, and how can they be experimentally validated?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For this compound, monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, and β = 100.571° has been reported . Bond lengths (e.g., C–N = 1.370 Å, C–O = 1.296 Å) and angles (e.g., F–C–C = 117.53°) derived from SC-XRD confirm the oxazole ring geometry and substituent orientations . Pairwise comparisons of torsion angles (e.g., C3–C4–C5–C8 = −121.79°) can resolve steric interactions.

Q. What synthetic routes are recommended for preparing 5-(4-fluoro-3-iodophenyl)-1,3-oxazole?

- Methodological Answer: A modified Hantzsch synthesis is commonly employed, involving cyclocondensation of substituted β-diketones with ammonium acetate. For iodinated derivatives, pre-functionalization of the phenyl ring with iodine via Ullmann coupling or electrophilic substitution is critical. Post-functionalization steps (e.g., fluorination via halogen exchange) must account for steric hindrance from the oxazole ring .

Advanced Research Questions

Q. How can computational modeling complement experimental data in analyzing electronic properties?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For iodinated oxazoles, the heavy atom effect (spin-orbit coupling from iodine) may influence photophysical properties. Validate computational results against experimental SC-XRD bond lengths (e.g., C–I = 2.10–2.15 Å) and spectroscopic data (e.g., IR stretching frequencies for C–F at ~1250 cm⁻¹) .

Q. What strategies resolve discrepancies in crystallographic disorder observed in halogenated oxazoles?

- Methodological Answer: Crystallographic disorder (e.g., in fluorine or iodine positions) can arise from dynamic motion or partial occupancy. Refinement using SHELXL with anisotropic displacement parameters (ADPs) and split-site modeling is advised. For example, refine fluorine occupancy in two positions (F1 and F1A) with site-occupancy factors (SOFs) adjusted to match residual electron density peaks .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer: The C–I bond in 5-(4-fluoro-3-iodophenyl)-1,3-oxazole is susceptible to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to avoid oxazole ring degradation. Monitor regioselectivity via HPLC-MS, as bulky substituents may direct coupling to the para position relative to fluorine .

Q. What are the challenges in analyzing biological activity for iodinated oxazoles?

- Methodological Answer: Iodine’s polarizable electron cloud may enhance binding to hydrophobic protein pockets but complicates solubility. Use logP calculations (e.g., XLogP3) to predict lipophilicity. For in vitro assays, employ DMSO as a co-solvent (<1% v/v) to prevent aggregation. Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.